2,4'-Dihydroxyacetophenone

Overview

Description

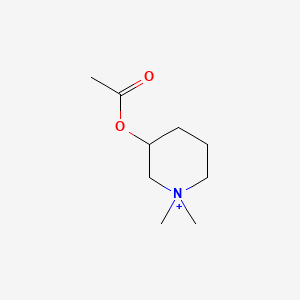

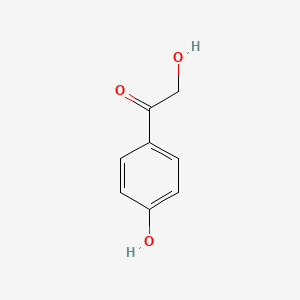

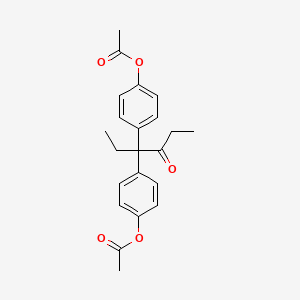

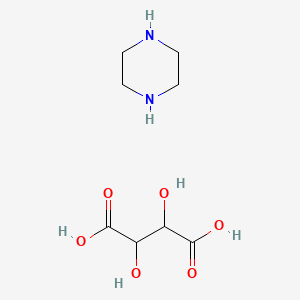

2,4’-Dihydroxyacetophenone (DHAP) is an organic compound that appears as a yellow-brown to reddish-brown fine crystalline powder . It is a dihydroxyacetophenone that is acetophenone carrying hydroxy substituents at positions 2’ and 4’ . It is also known as Resacetophenone and 4-Acetylresorcinol .

Synthesis Analysis

DHAP can be synthesized from 2-hydroxyacetophenones using a modified Baker–Venkataraman reaction . The 2-hydroxyacetophenone, 2,4-dihydroxyacetophenone, or 2,5-dihydroxyacetophenone, or 2,6-dihydroxyacetophenone is treated with 2 equivalents of a 4-substituted aroyl chloride in 99:1 (w/w) acetone/water using both K2CO3 (8 equivalents) and pyridine (4 equivalents) as bases .Molecular Structure Analysis

The molecular formula of DHAP is C8H8O3, with an average mass of 152.147 Da and a monoisotopic mass of 152.047348 Da . The structure of DHAP has been established by X-ray crystallography, revealing that it adopts a cupin fold, forming dimers with a pronounced hydrophobic interface between the monomers .Chemical Reactions Analysis

In enzymology, a 2,4’-dihydroxyacetophenone dioxygenase (EC 1.13.11.41) is an enzyme that catalyzes the chemical reaction of 2,4’-dihydroxyacetophenone and O2 to produce 4-hydroxybenzoate and formate . This reaction is part of the bisphenol A degradation pathway .Physical And Chemical Properties Analysis

DHAP is nearly insoluble in ether, benzene, and chloroform, but it can dissolve in hot alcohol, pyridine, and glacial acetic acid . It slowly decomposes in water . A reaction with iron chloride causes it to adopt a red hue .Scientific Research Applications

Synthesis of Flavones

2,4’-Dihydroxyacetophenone: is utilized in the synthesis of flavones, a class of natural products with diverse pharmacological properties. The compound serves as a precursor in the Baker–Venkataraman rearrangement, leading to the formation of various flavone derivatives . These derivatives exhibit a range of biological activities, including antioxidant, antitumor, and antimicrobial effects.

Complexation Studies

This compound has been studied for its ability to complex with metal ions. Research has explored the complexation of Al(III) by 2,4’-Dihydroxyacetophenone in different solvents using spectroscopic methods and theoretical procedures to determine stoichiometry and stability constants .

Organic Material Growth

In materials science, 2,4’-Dihydroxyacetophenone has been used in the growth of organic crystals. These crystals are characterized for their potential applications in nonlinear optics and as semiconductors .

Antibacterial Applications

The antibacterial properties of complexes formed with 2,4’-Dihydroxyacetophenone have been compared to standard antibacterial compounds, showing moderate activity against selected strains of microorganisms .

Synthetic Organic Chemistry

As a versatile organic compound, 2,4’-Dihydroxyacetophenone is employed in various synthetic routes. It is particularly useful in one-pot synthesis processes due to its reactivity and the stability of its intermediates .

Spectroscopic Analysis

2,4’-Dihydroxyacetophenone: is often used as a standard or reference compound in spectroscopic analysis due to its well-defined spectral properties, aiding in the identification and characterization of other compounds .

Photocatalysis Research

The photocatalytic properties of 2,4’-Dihydroxyacetophenone are being investigated for potential applications in environmental remediation and organic synthesis, leveraging its ability to absorb light and initiate chemical reactions .

Mechanism of Action

Target of Action

The primary target of 2,4’-Dihydroxyacetophenone is the enzyme 2,4’-Dihydroxyacetophenone dioxygenase (DAD) found in bacteria . This enzyme is responsible for the oxygenative cleavage of the aliphatic C–C bond .

Mode of Action

2,4’-Dihydroxyacetophenone interacts with its target, DAD, to catalyze the conversion of 2,4’-dihydroxyacetophenone to 4-hydroxybenzoic acid and formic acid . The reaction involves the cleavage of the aliphatic C–C bond . The process is complex and involves several elementary steps, including a triplet-quintet crossing to initiate the reaction .

Biochemical Pathways

The action of 2,4’-Dihydroxyacetophenone affects the biochemical pathway involving the conversion of 2,4’-dihydroxyacetophenone to 4-hydroxybenzoic acid and formic acid . This pathway is part of the metabolic processes in certain bacteria .

Pharmacokinetics

They are mainly excreted through urine .

Result of Action

The action of 2,4’-Dihydroxyacetophenone results in the molecular transformation of 2,4’-dihydroxyacetophenone into 4-hydroxybenzoic acid and formic acid . This transformation is facilitated by the enzyme DAD and involves the cleavage of the aliphatic C–C bond .

Action Environment

The action of 2,4’-Dihydroxyacetophenone can be influenced by environmental factors. For instance, the presence of a molar excess of zinc chloride in the acylation of resorcinol with acetic acid can lead to waste disposal problems . .

Safety and Hazards

Future Directions

Research on DHAP is ongoing, with recent studies focusing on its synthesis and characterization, as well as its potential applications in various fields . For instance, DHAP has been used in the synthesis of flavones , and it has been studied for its potential use in the treatment of allergic diseases .

properties

IUPAC Name |

2-hydroxy-1-(4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,9-10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAKIAVEMQMVBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331469 | |

| Record name | 2-hydroxy-1-(4-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-1-(4-hydroxyphenyl)ethanone | |

CAS RN |

5706-85-4 | |

| Record name | 2,4′-Dihydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5706-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-1-(4-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029657 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-[3-(butylcarbamoyl)-5-(2,5-dihydro-1H-imidazol-2-yl)phenyl]-N4-[3-(butylcarbamoyl)-5-(4,5-dihydro-1H-imidazol-2-yl)phenyl]terephthalamide](/img/structure/B1212999.png)

![N-[2-chloro-4-fluoro-5-[4-(3-fluoropropyl)-5-oxotetrazol-1-yl]phenyl]ethanesulfonamide](/img/structure/B1213003.png)

![[2-[(3S,5S,8S,10S,13S,14S,16S,17R)-3-acetyloxy-17-hydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1213005.png)